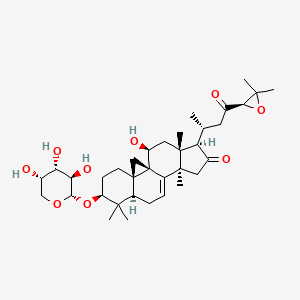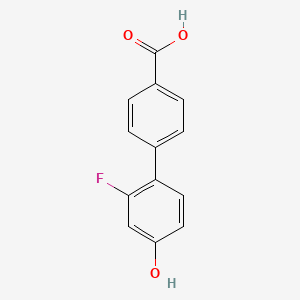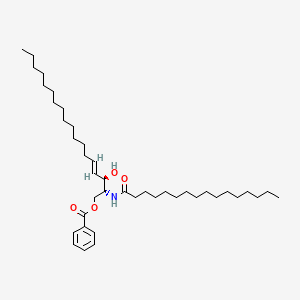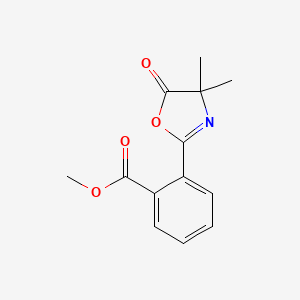
Cimicidanol 3-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicidanol 3-arabinoside is a triterpenoid isolated from Cimicifuga foetida L . It is a powder with a molecular formula of C35H52O9 .
Molecular Structure Analysis
The molecular weight of Cimicidanol 3-arabinoside is 616.782 . The exact mass is 616.361145 . The molecular formula is C35H52O9 .Physical And Chemical Properties Analysis
Cimicidanol 3-arabinoside is a powder . It has a molecular weight of 616.782 and a molecular formula of C35H52O9 . The density is 1.3±0.1 g/cm3 . The boiling point is 748.9±60.0 °C at 760 mmHg . The melting point is 214-215 °C . The flash point is 232.1±26.4 °C .Scientific Research Applications
Cytotoxicity Against Cancer Cells : Compounds related to Cimicidanol 3-arabinoside, such as cimicifoetisides A and B from Cimicifuga foetida, exhibit potent cytotoxicity against cancer cells, including human breast cancer cells, suggesting potential applications in cancer treatment (Sun et al., 2007).
Bone Resorption Inhibition : Research has shown that triterpenoids from Cimicifugae rhizoma, including cimicidanol-3-O-beta-D-xyloside, are effective inhibitors of bone resorption in vitro and prevent bone loss in mice models. This suggests potential applications in treating osteoporosis (Li et al., 2007).
Impact on Flavonoid Content and Antioxidant Capacity : Studies on blueberries illuminated with UV-C light indicated an increase in flavonoid content, including delphinidin-3-arabinoside and malvidin-3-arabinoside, leading to higher antioxidant capacity. This could have implications for enhancing the nutritional value of fruits (Wang et al., 2009).
Antiviral and Antineoplastic Applications : Purine arabinosides, which include compounds structurally similar to Cimicidanol 3-arabinoside, are known for their antiviral and antineoplastic properties. Their microbial whole-cell synthesis, as an alternative to chemical synthesis, has been studied for potential pharmaceutical applications (Nóbile et al., 2012).
Antimalarial Properties : Flavonol arabinofuranosides isolated from Calycolpus warszewiczianus demonstrated weak activity against chloroquine-resistant strains of Plasmodium falciparum, indicating potential applications in malaria treatment (Torres-Mendoza et al., 2006).
Future Directions
Mechanism of Action
Mode of Action
It has been reported that this compound can activate ampk , a key energy-sensing enzyme that plays a crucial role in cellular energy homeostasis.
Biochemical Pathways
The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside suggests that it may influence several biochemical pathways related to energy metabolism. AMPK activation can lead to the inhibition of anabolic processes, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic processes, such as fatty acid oxidation and glucose uptake .
Result of Action
The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside may have several cellular effects. For instance, it may promote glucose uptake and fatty acid oxidation, inhibit the synthesis of fatty acids and cholesterol, and regulate cellular energy balance . These effects could potentially be beneficial in the management of metabolic disorders such as diabetes .
properties
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-GZYHAVPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4(3H,5H)-Furandione, 3-[(4-methoxyphenyl)azo]- (9CI)](/img/no-structure.png)

![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)

![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)

![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)